Diethyl 1,4-cyclohexanedicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJHRNUTLDTSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052469, DTXSID001248653 | |
| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
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| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248653 | |
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Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72903-27-6, 19145-96-1 | |
| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72903-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
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| Record name | 72903-27-6 | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl 1,4-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
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| Record name | 1,4-Diethyl trans-1,4-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
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| Record name | diethyl 1,4-cyclohexanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | fructalate | |
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Synthetic Methodologies and Pathways for Diethyl 1,4 Cyclohexanedicarboxylate
Ester Condensation and Hydrogenation-Dehydration Approaches
An alternative synthetic route avoids the use of aromatic precursors and instead utilizes readily available aliphatic diesters.
A novel method for the preparation of dialkyl 1,4-cyclohexanedicarboxylates employs succinate (B1194679) diesters, such as diethyl succinate, as the starting material. google.com This approach involves an initial ester condensation of the succinate diester to form a dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate (also known as a succinyl succinate). google.comorgsyn.org This intermediate is then subjected to hydrogenation and dehydration to yield the final diethyl 1,4-cyclohexanedicarboxylate. google.com This pathway is notable for avoiding the use of toxic and hazardous chemicals like p-xylene, which are precursors for terephthalic acid. google.com
The self-condensation of diethyl succinate is a well-established reaction that can be catalyzed by sodium or sodium ethoxide to produce 2,5-dicarbethoxy-1,4-cyclohexanedione. orgsyn.org This intermediate can then be hydrolyzed and decarboxylated to form 1,4-cyclohexanedione. orgsyn.org
The success of the succinate-based route hinges on the selection of appropriate catalysts for both the condensation and the subsequent hydrogenation-dehydration steps. The initial ester condensation is typically promoted by a strong base. google.com Suitable catalysts for this step include sodium or potassium alkoxides (such as sodium ethoxide), sodium or potassium amide, sodium or potassium hydride, and triphenyl sodium. google.com
For the subsequent hydrodehydration of the succinyl succinate diester intermediate, a metal-loaded catalyst is employed. google.com The active metal components can be selected from iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt), or a combination of these. google.com These metals are supported on materials such as activated carbon, alumina (B75360) (Al2O3), or silica (B1680970) (SiO2). google.com The loading of the active metal component typically ranges from 0.5% to 10% of the catalyst's mass. google.com Research has shown that Ru, Pd, and Pt catalysts, particularly when supported on an acidic carrier or with the addition of acidic components, can efficiently catalyze this transformation. google.com
The following table summarizes the catalysts used in the condensation and dehydration of succinate diesters:
| Reaction Step | Catalyst Type | Examples |
| Ester Condensation | Strong Base | Sodium Ethoxide, Potassium Ethoxide, Sodium Amide, Potassium Amide, Sodium Hydride, Potassium Hydride, Triphenyl Sodium |
| Hydrogenation-Dehydration | Supported Metal | Fe, Co, Ni, Cu, Ru, Rh, Pd, Pt on carriers like activated carbon, Al2O3, or SiO2 |
Transesterification Processes
Transesterification offers another viable pathway for the synthesis of this compound, particularly when starting from a different ester of terephthalic acid.
The transesterification of dimethyl terephthalate (B1205515) (DMT) with ethanol (B145695) can be employed to produce this compound. This reaction involves the exchange of the methyl groups of the ester with ethyl groups from the ethanol. The process is typically catalyzed to achieve a high conversion rate. Kodel polyester (B1180765), for example, is formed through the trans-esterification of dimethyl terephthalate with 1,4-di(hydroxymethyl) cyclohexane (B81311). doubtnut.com
The production of dioctyl terephthalate (DOTP), a plasticizer, can be achieved through the transesterification of DMT with 2-ethyl-1-hexanol. researchgate.net Various catalysts, including hydrated cadmium acetate (B1210297) and sulfated zirconia, have been shown to be effective for this type of reaction, leading to high conversion of the methyl ester groups. researchgate.net This demonstrates the feasibility of transesterification as a general method for modifying the ester groups of terephthalate derivatives.
Continuous Process Development in Transesterification
The industrial-scale synthesis of this compound via transesterification is increasingly shifting from traditional batch processes to more efficient and scalable continuous flow methodologies. This transition is driven by the numerous advantages offered by continuous manufacturing, including improved heat and mass transfer, enhanced safety, greater consistency in product quality, and higher throughput. The development of continuous processes for transesterification mirrors advancements seen in other areas of chemical manufacturing, such as biodiesel production, where similar reactions are employed.
Continuous transesterification for this compound production typically involves the reaction of a starting diester, such as Dimethyl 1,4-cyclohexanedicarboxylate, with an excess of ethanol in the presence of a suitable catalyst. The reaction is an equilibrium-limited process where one alcohol is swapped for another in the ester functional group. To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (in this case, methanol) is continuously removed from the reaction mixture.
Various reactor technologies can be employed for this continuous process, each with distinct operational characteristics. Common configurations include:
Packed Bed Reactors (PBRs): These reactors are filled with a solid, heterogeneous catalyst. The reactants are continuously passed through the catalyst bed, where the transesterification reaction occurs. PBRs offer the advantage of easy catalyst separation from the product stream, minimizing downstream purification steps. The choice of a heterogeneous catalyst is crucial for the long-term stability and efficiency of the process. mdpi.com
Continuous Stirred-Tank Reactors (CSTRs): A series of CSTRs can be used to approximate plug flow behavior, providing a well-mixed environment for the reaction at each stage. This setup is particularly advantageous when using homogeneous catalysts, as it ensures uniform catalyst distribution. However, it necessitates a subsequent separation step to remove the catalyst from the product. mdpi.com
Reactive Distillation (RD): This process-intensification technique combines reaction and separation in a single unit. The distillation column is designed so that the transesterification reaction occurs in a specific section, while the volatile methanol (B129727) byproduct is simultaneously removed from the top of the column, driving the equilibrium towards the formation of this compound. mdpi.com
The selection of the catalyst is a critical parameter in the design of a continuous transesterification process. While homogeneous catalysts like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) offer high activity, they can be corrosive and require neutralization and removal from the final product. mdpi.com Consequently, there is a growing interest in the development of robust heterogeneous catalysts. These solid catalysts, which can be acidic or basic, simplify the process by eliminating the need for catalyst quenching and separation, making them more environmentally friendly and cost-effective for continuous operations. nih.govdntb.gov.uaresearchgate.net
Optimization of process parameters is key to achieving high yield and purity of this compound in a continuous setup. Important variables that are typically fine-tuned include the molar ratio of ethanol to the starting diester, reaction temperature, residence time within the reactor, and catalyst loading. mdpi.com An excess of ethanol is generally used to shift the reaction equilibrium to favor product formation. mdpi.com The optimal temperature is a trade-off between reaction kinetics and potential side reactions or catalyst degradation.
The table below summarizes typical process parameters and outcomes for the continuous transesterification synthesis of esters, analogous to the production of this compound, based on findings from related industrial processes like biodiesel production.
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Starting Ester | Dimethyl 1,4-cyclohexanedicarboxylate | The methyl ester is transesterified to the corresponding ethyl ester. |
| Alcohol | Ethanol | Used in excess to drive the reaction equilibrium. |
| Catalyst Type | Heterogeneous (e.g., solid base or acid) or Homogeneous (e.g., KOH) | Heterogeneous catalysts simplify purification in continuous processes. nih.gov |
| Reactor Type | Packed Bed Reactor (PBR), Continuous Stirred-Tank Reactor (CSTR), Reactive Distillation (RD) | Choice depends on catalyst type and desired process intensification. mdpi.commdpi.com |
| Temperature | 60 - 130 °C | Influences reaction rate and equilibrium position. mdpi.commdpi.com |
| Ethanol to Diester Molar Ratio | 6:1 to 16:1 | Higher ratios favor higher conversion rates. mdpi.commdpi.com |
| Residence Time | 0.5 - 2 hours | The time reactants spend in the reactor, affecting conversion. mdpi.com |
| Product Yield | >95% | Indicates the efficiency of the conversion to the desired product. |
Chemical Reactivity and Derivatization of Diethyl 1,4 Cyclohexanedicarboxylate
Ester Group Transformations
The ester functionalities are the most reactive sites in Diethyl 1,4-cyclohexanedicarboxylate, susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to converting the diester into other key chemical intermediates.
Hydrolysis
The hydrolysis of this compound involves the cleavage of its ester bonds to yield 1,4-cyclohexanedicarboxylic acid and ethanol (B145695). This reaction is typically carried out in the presence of water and can be catalyzed by either an acid or a base. lookchem.com The process can also occur under neutral conditions, particularly at elevated temperatures. lookchem.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the ethoxide leaving group.
This reaction is crucial for producing 1,4-cyclohexanedicarboxylic acid, a valuable monomer in the polymer industry. lookchem.com The reaction conditions can be optimized to control the yield and purity of the resulting dicarboxylic acid. lookchem.com
Transesterification Reactions
Transesterification is a process where the ethyl groups of the diester are exchanged with the alkyl or aryl group of another alcohol. This equilibrium-driven reaction can be catalyzed by both acids and bases. libretexts.org To drive the reaction toward the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. libretexts.org
Base-Catalyzed Transesterification: This method typically involves an alkoxide nucleophile, such as sodium methoxide (B1231860), to replace the ethoxy group, forming a new ester and sodium ethoxide. libretexts.org The mechanism proceeds through a nucleophilic addition-elimination pathway at the carbonyl carbon. libretexts.org
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl group is protonated, activating it for attack by a neutral alcohol molecule. libretexts.org The reaction proceeds through a series of protonation, addition, deprotonation, and elimination steps. libretexts.org
Various catalysts, including tin-based compounds and N-heterocyclic carbenes, have been developed to facilitate transesterification under mild conditions, accommodating a wide range of functional groups. ugm.ac.idlibretexts.org
Reduction to Alcohol Derivatives (e.g., 1,4-Cyclohexanedimethanol)
The reduction of the ester groups in this compound to primary alcohols yields 1,4-cyclohexanedimethanol (B133615) (CHDM), a significant monomer used in the production of polyesters and copolyesters. rsc.orgyoutube.com This transformation is typically achieved through catalytic hydrogenation under high pressure and temperature.
The industrial synthesis often involves the hydrogenation of the analogous dimethyl ester (dimethyl 1,4-cyclohexanedicarboxylate, DMCD) but the principles apply directly to the diethyl ester. rsc.orgnih.gov
| Catalyst | Temperature (°C) | Pressure (MPa) | Product Selectivity for CHDM (%) | Reference |
| Copper Chromite | ~200-250 | High Pressure (~34.5) | High | rsc.orgnih.gov |
| CuMgAl | ~240 | 2.8 | 91.6 | nih.gov |
| Rhenium on Activated Carbon | Not specified | Not specified | High | nih.gov |
The process involves the selective hydrogenation of the two ester functionalities to their corresponding hydroxymethyl groups. The choice of catalyst is critical to achieving high conversion rates and selectivity, minimizing side reactions. rsc.orgnih.gov The resulting CHDM is a mixture of cis and trans isomers, the ratio of which can influence the properties of the final polymers. nih.gov
Cyclohexane (B81311) Ring Functionalization
While the ester groups are the primary sites of reactivity, the cyclohexane ring can also be functionalized, although this generally requires more targeted and vigorous conditions. Such modifications can introduce new functionalities and lead to a different class of derivatives.
Selective Oxidation and Hydroxylation
The saturated cyclohexane ring can undergo oxidation to introduce hydroxyl or keto groups. This process allows for the conversion of the alicyclic ring into functionalized intermediates. For instance, the selective oxidation of cyclohexane itself to produce cyclohexanol (B46403) and cyclohexanone (B45756) is an industrially significant reaction, often serving as a model for the functionalization of the ring in this compound.
Catalytic systems using green oxidants like hydrogen peroxide (H₂O₂) have been developed for this purpose. One such system employs a H₄[α-SiW₁₂O₄₀]/TiO₂ catalyst, which can achieve high conversion of cyclohexane under relatively mild conditions.
| Reactant | Catalyst System | Oxidant | Key Products |
| Cyclohexane | H₄[α-SiW₁₂O₄₀]/TiO₂ | H₂O₂ | Cyclohexanol, Cyclohexanone |
| Cyclohexane | Osmium Tetroxide (OsO₄) | Aqueous Alkaline | Adipate, Succinate (B1194679) |
These methods suggest that the cyclohexane ring within this compound can be similarly oxidized. The presence of the electron-withdrawing ester groups may influence the regioselectivity of the oxidation. The formation of compounds such as Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate demonstrates that oxidation of the ring is a known transformation pathway.
Nucleophilic Substitution Reactions of Hydroxylated Derivatives
Following the hydroxylation of the cyclohexane ring to produce a derivative such as Diethyl hydroxy-1,4-cyclohexanedicarboxylate, the newly introduced hydroxyl group can serve as a handle for further functionalization via nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one, such as a tosylate or a halide.
General Pathway for Nucleophilic Substitution:
Activation of the Hydroxyl Group: The hydroxylated derivative is reacted with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. This converts the -OH group into a good leaving group (-OTs).
Nucleophilic Attack: The activated derivative can then be treated with a wide range of nucleophiles (e.g., azides, cyanides, amines) in an Sₙ2 reaction, displacing the tosylate group and forming a new carbon-nucleophile bond on the cyclohexane ring.
This two-step sequence is a standard and versatile strategy in organic synthesis for the conversion of alcohols to a variety of other functional groups, a principle that is applicable to the hydroxylated derivatives of this compound.
Formation of Unsaturated Derivatives
This compound serves as a versatile precursor in the synthesis of various unsaturated derivatives, particularly cyclic dienes. Through a sequence of reactions, the saturated cyclohexane ring of the diester can be functionalized to introduce double bonds, leading to compounds with utility in polymer chemistry and as intermediates in further organic syntheses.
A notable application of this compound is its role as a starting material for the synthesis of 1,4-diisopropylidenecyclohexane. This transformation is typically achieved through a two-step reaction sequence involving a Grignard reaction followed by a dehydration reaction.
The first step involves the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). In this nucleophilic acyl substitution reaction, the Grignard reagent attacks the electrophilic carbonyl carbon of each ester group. The reaction proceeds through a tetrahedral intermediate, and since the initial product is a ketone, a second equivalent of the Grignard reagent adds to each carbonyl group. Subsequent workup with an aqueous acid protonates the resulting alkoxides to yield the di-tertiary alcohol, 1,4-bis(1-hydroxy-1-methylethyl)cyclohexane.
C₂H₅OOC-(C₆H₁₀)-COOC₂H₅ + 4 CH₃MgBr → (HO)C(CH₃)₂-(C₆H₁₀)-C(CH₃)₂(OH)
The second step is the acid-catalyzed dehydration of the synthesized 1,4-bis(1-hydroxy-1-methylethyl)cyclohexane. This elimination reaction is typically carried out by heating the diol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The acid protonates the hydroxyl groups, converting them into good leaving groups (water). Subsequent elimination of water and a proton from an adjacent carbon atom results in the formation of a double bond. This process occurs at both ends of the molecule to generate the conjugated diene, 1,4-diisopropylidenecyclohexane.
The dehydration reaction can be represented as:
(HO)C(CH₃)₂-(C₆H₁₀)-C(CH₃)₂(OH) → H₂C=C(CH₃)-(C₆H₁₀)-C(CH₃)=CH₂ + 2 H₂O
Detailed research has focused on optimizing the conditions for both the Grignard reaction and the subsequent dehydration to maximize the yield and purity of the final diene product. The choice of solvent, reaction temperature, and the nature of the Grignard reagent and dehydrating agent are critical parameters.
Table 1: Key Intermediates and Products in the Synthesis of 1,4-Diisopropylidenecyclohexane
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₁₂H₂₀O₄ | Starting Material |
| 1,4-Bis(1-hydroxy-1-methylethyl)cyclohexane | C₁₂H₂₄O₂ | Intermediate Diol |
| 1,4-Diisopropylidenecyclohexane | C₁₂H₂₀ | Final Product (Diene) |
Advanced Applications and Functional Materials Incorporating Diethyl 1,4 Cyclohexanedicarboxylate
Polymer Chemistry and Materials Science
The cycloaliphatic structure of Diethyl 1,4-cyclohexanedicarboxylate is a key feature that enhances the performance of polymers. It serves as a foundational building block for creating materials with improved thermal, mechanical, and chemical properties.
This compound, and more commonly its methyl analogue, Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), are essential precursors and comonomers in the production of high-performance polyesters. ontosight.airesearchgate.net The inclusion of the cyclohexane (B81311) ring into the polymer chain modifies the material's properties, offering advantages over purely aromatic or aliphatic polyesters. mdpi.commdpi.com This modification can lead to enhanced thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.ai
A primary application of diesters like Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is in the synthesis of 1,4-Cyclohexanedimethanol (B133615) (CHDM), a crucial diol for polyester (B1180765) production. semanticscholar.orgwikipedia.org The commercial production of CHDM is widely achieved through the catalytic hydrogenation of Dimethyl terephthalate (B1205515) (DMT). wikipedia.orggoogle.com This process occurs in two main steps:
Hydrogenation to DMCD : In the first step, DMT is hydrogenated to form the intermediate diester, Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). semanticscholar.orgwikipedia.org This reaction is typically carried out using a palladium catalyst at elevated temperatures. mdpi.comsemanticscholar.org
Reduction to CHDM : The DMCD intermediate is then further hydrogenated and reduced to 1,4-Cyclohexanedimethanol (CHDM). semanticscholar.orgwikipedia.org This second step often employs a copper chromite catalyst. wikipedia.org
C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂ (DMT to DMCD) wikipedia.org
C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH (DMCD to CHDM) wikipedia.org
The isomeric ratio (cis/trans) of the final CHDM product is influenced by the choice of catalyst and reaction conditions. wikipedia.orggoogle.com This ratio is critical as it significantly affects the properties of the resulting polymers. researchgate.netresearchgate.net
| Step | Reactant | Product | Catalyst | Typical Temperature |
| 1 | Dimethyl terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Palladium (Pd) | ~180 °C semanticscholar.org |
| 2 | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | 1,4-Cyclohexanedimethanol (CHDM) | Copper Chromite | ~200 °C semanticscholar.org |
The incorporation of the 1,4-cyclohexanedicarboxylate moiety, often via its diol derivative CHDM, into saturated polyesters like Polyethylene terephthalate (PET) leads to significant improvements in material properties. mdpi.com The non-planar, rigid structure of the cyclohexane ring enhances the thermal stability, mechanical properties, and chemical resistance of the resulting copolymers. mdpi.comwhiterose.ac.uk
For instance, Poly(1,4-cyclohexylene dimethylene terephthalate) (PCT), a polyester synthesized from CHDM and terephthalic acid, exhibits superior thermal and mechanical characteristics compared to PET. mdpi.com Saturated polyester resins containing 1,4-cyclohexanedicarboxylic acid are used in various applications, including powder coatings, due to their excellent weatherability and decorative properties. google.comktu.lt The cis/trans isomeric ratio of the cycloaliphatic rings is a critical factor, as it notably changes the material's final properties, including its crystallinity. researchgate.netresearchgate.net The introduction of these cycloaliphatic monomers can disrupt the chain regularity, leading to materials with higher glass transition temperatures (Tg) while maintaining flexibility. mdpi.com
| Property Enhancement | Reason for Improvement | Resulting Polymer Examples |
| Thermal Stability | Inclusion of the rigid cycloaliphatic ring. mdpi.comontosight.ai | Poly(1,4-cyclohexylene dimethylene terephthalate) (PCT) mdpi.com |
| Mechanical Strength | The robust structure of the cyclohexane moiety. ontosight.aiontosight.ai | Modified PET, PBT researchgate.netmdpi.com |
| Chemical Resistance | Stable cycloaliphatic structure. mdpi.com | Polyesters for coatings and automotive components. ontosight.aiontosight.ai |
| Clarity | Disruption of crystallinity by the non-planar ring. mdpi.com | Thermoplastic polyesters for packaging. mdpi.com |
Saturated polyester resins derived from monomers like 1,4-cyclohexanedicarboxylic acid and 1,4-cyclohexanedimethanol are utilized in curable compositions, such as high-performance coatings. whiterose.ac.ukktu.lt For example, these resins are formulated into coil coatings, where a unique blend of polyols and dicarboxylic acids, including cycloaliphatic variants, is polymerized to create binders. whiterose.ac.uk These systems are designed to achieve an optimal balance of flexibility, adhesion, and glass transition temperature, providing sufficient chemical resistance for demanding applications. whiterose.ac.uk The use of cycloaliphatic monomers like CHDM can also contribute to the synthesis of thermoset polymers, which are valuable as advanced biomaterials. mdpi.com
The synthesis of polyesters from this compound or its derivatives primarily occurs through step-growth polymerization, specifically polycondensation. researchgate.netontosight.ai This process involves the reaction of a dicarboxylic acid or its ester with a diol, typically at high temperatures and in the presence of a catalyst, to form ester linkages with the elimination of a small molecule like water or methanol (B129727). ontosight.airesearchgate.net
While living radical polymerization represents an advanced technique for creating polymers with well-defined architectures, it is generally applied to different classes of monomers, such as acrylates and styrenes. nih.govscispace.com The mechanism for forming polyesters from this compound is melt-phase or solution polycondensation, which allows for the synthesis of high-molecular-weight polymers. researchgate.net Control over reaction parameters like temperature, catalyst loading, and monomer ratio is crucial to achieve the desired polymer properties and to manage the isomerization of the cyclohexane ring that can occur at elevated temperatures. researchgate.net
Monomer for Polyester Production and Modification
Green Chemistry and Sustainable Processes
There is a growing emphasis on developing sustainable routes for chemical production, and the synthesis of polyesters from cycloaliphatic monomers is no exception. mdpi.com Green chemistry principles are being applied to reduce the environmental impact of these materials throughout their lifecycle. gcande.org
Key areas of focus include:
Bio-based Monomers : Research is directed towards finding alternative, renewable sources for monomers. mdpi.com While 1,4-cyclohexanedicarboxylic acid is primarily derived from petroleum, green routes for its production are being explored. mdpi.com The use of bio-based building blocks, such as camphoric acid, in conjunction with cycloaliphatic monomers like 1,4-cyclohexanedicarboxylic acid, allows for the creation of new bio-based polyesters for applications like sustainable food packaging. mdpi.com
Solvent-Free Synthesis : Melt polymerization is a common method for producing these polyesters, which avoids the use of hazardous solvents, aligning with green chemistry goals. mdpi.com
Atom Economy : The efficiency of the synthesis is a core principle of green chemistry. Polycondensation reactions are inherently efficient, but optimizing catalyst use and minimizing side reactions are continuous goals. gcande.org
By focusing on renewable feedstocks and environmentally benign synthesis processes, the production of materials incorporating this compound can become more sustainable. mdpi.comresearchgate.net
Intermediate in Hydrodeoxygenation of Plastic Wastes
The upcycling of plastic waste into valuable chemicals is a critical area of research aimed at creating a circular economy. One promising avenue is the hydrodeoxygenation (HDO) of plastic wastes, a process that involves the removal of oxygen from polymer chains in the presence of a catalyst and hydrogen. This compound has been identified as a transient intermediate in the HDO of certain types of plastic waste, particularly Poly(ethylene terephthalate) (PET).
The catalytic conversion of post-consumer PET into valuable hydrocarbons is a significant advancement in chemical recycling. The process of hydrodeoxygenation transforms PET, a polymer composed of repeating units of terephthalic acid and ethylene (B1197577) glycol, into cycloalkanes, which can be used as sustainable fuels or chemical feedstocks. During this complex transformation, the robust ester linkages of PET are cleaved, and the aromatic rings are saturated.
The final products of this HDO process are typically a mixture of cycloalkanes, with 1,4-dimethylcyclohexane (B1583520) being a primary target product when starting from PET. The ability to convert PET waste into these valuable chemical building blocks represents a significant step towards a more sustainable and circular approach to plastics.
The successful hydrodeoxygenation of PET into valuable cycloalkanes is highly dependent on the catalyst used. Bifunctional catalysts, which possess both metal and acid sites, are particularly effective for this transformation. A notable example of such a catalyst is nickel supported on an HZSM-5 zeolite (Ni/HZSM-5).
The bifunctionality of the Ni/HZSM-5 catalyst plays a crucial role in the multi-step conversion of PET. The nickel (Ni) metal sites are primarily responsible for the hydrogenation and hydrogenolysis reactions. This includes the crucial step of saturating the aromatic ring of the terephthalate intermediates to form the corresponding cyclohexane derivatives, such as this compound. The nickel sites also facilitate the cleavage of C-O bonds in the ester groups.
The reaction pathway for the HDO of PET over a Ni/HZSM-5 catalyst can be summarized as a two-stage process:
Depolymerization: The PET macromolecules are broken down into smaller intermediates, including aromatic esters like diethyl terephthalate.
Hydrodeoxygenation and Hydrogenation: These intermediates are then converted into cycloalkanes through a series of reactions catalyzed by both the metal and acid sites of the catalyst. This includes the hydrogenation of the aromatic ring to form saturated intermediates like this compound, followed by the removal of the remaining oxygen atoms.
Research into bifunctional catalysts like Ni/HZSM-5 continues to be a key area of focus for improving the efficiency and selectivity of plastic upcycling processes.
Mechanistic and Theoretical Studies of Diethyl 1,4 Cyclohexanedicarboxylate Reactions
Computational Chemistry and Modeling
Prediction of Molecular Interactions
The prediction of molecular interactions is fundamental to understanding the chemical and physical properties of Diethyl 1,4-cyclohexanedicarboxylate. Computational methods, such as quantum chemical calculations, are employed to model these interactions with a high degree of accuracy. These calculations can provide valuable data on the molecule's electronic structure, which governs its reactivity.
Key molecular properties that can be predicted include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The regions of highest and lowest electrostatic potential on the molecule's surface indicate the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the carbonyl carbons of the ester groups are expected to be electron-deficient and thus susceptible to nucleophilic attack, a key step in reactions like hydrolysis and transesterification.
Molecular modeling can also be used to predict how this compound will interact with other molecules, such as solvents or reactants. By simulating the intermolecular forces, such as van der Waals forces and hydrogen bonding, it is possible to understand solvation effects and the initial formation of reactant complexes.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Typically a negative value (in eV) | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | Typically a positive or less negative value (in eV) | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The difference between LUMO and HOMO energies | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electrostatic Potential | Negative potential around carbonyl oxygens; positive potential around carbonyl carbons and hydrogens. | Predicts sites for electrophilic and nucleophilic attack, respectively. |
Note: Specific numerical values for HOMO/LUMO energies would require dedicated quantum chemical calculations which are not available in the general literature for this specific compound.
Simulation of Reaction Pathways
The simulation of reaction pathways provides a step-by-step understanding of how a chemical reaction proceeds, including the identification of transition states and intermediate structures. For this compound, this is particularly useful for studying common ester reactions.
Hydrolysis: The hydrolysis of this compound, either acid- or base-catalyzed, can be simulated to determine the reaction mechanism. Theoretical studies on similar esters suggest that these reactions typically proceed through a tetrahedral intermediate. Computational simulations can map the potential energy surface of the reaction, identifying the energy barriers (activation energies) for each step. This allows for the determination of the rate-determining step of the reaction.
For instance, in a simulated base-catalyzed hydrolysis, the pathway would likely involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This would be followed by the departure of an ethoxide leaving group, which then deprotonates the newly formed carboxylic acid.
Transesterification: Similarly, the transesterification of this compound with another alcohol can be modeled. Simulations can compare the energetics of different catalysts and reaction conditions, helping to optimize the process for the synthesis of new esters. The reaction pathway would also likely involve a tetrahedral intermediate, and computational analysis can reveal the subtle differences in activation energies that determine the reaction's efficiency.
Table 2: Key Parameters from Simulated Reaction Pathways
| Reaction | Key Finding from Simulation | Implication for Reactivity |
| Acid-Catalyzed Hydrolysis | Identification of the activation energy for the formation and breakdown of the tetrahedral intermediate. | A higher activation energy would suggest a slower reaction rate. |
| Base-Catalyzed Hydrolysis | Determination of the relative energies of the reactants, transition state, intermediate, and products. | Confirms the thermodynamic favorability of the reaction. |
| Transesterification | Comparison of reaction pathways with different alcohols. | Predicts the relative rates of reaction and the position of the equilibrium. |
Note: The data in this table is representative of what would be obtained from specific computational studies, which are not publicly available for this compound.
Environmental and Toxicological Research Contexts of Diethyl 1,4 Cyclohexanedicarboxylate
Environmental Fate and Ecotoxicity Studies
The environmental impact of Diethyl 1,4-cyclohexanedicarboxylate is evaluated through its effects on various trophic levels within aquatic ecosystems. These studies are fundamental to understanding the potential environmental risk associated with the substance's release into waterways.
Aquatic Ecotoxicity Assessments (Fish, Daphnia, Algae)
Ecotoxicity studies have been conducted to determine the acute and chronic effects of this compound on representative aquatic organisms: fish, aquatic invertebrates (Daphnia), and algae. These tests establish concentration thresholds at which the substance may cause adverse effects.
Key findings from these assessments, based on data from REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registration data, are summarized below. Current time information in Sebastian County, US. For fish, the 96-hour median lethal concentration (LC50) was determined to be 3.2 mg/L. Current time information in Sebastian County, US. In the case of aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia was 45 mg/L. Current time information in Sebastian County, US. For algae, the 72-hour median effective concentration (ErC50) based on growth rate was 86 mg/L, with a No Observed Effect Concentration (NOEC) of 25 mg/L over the same period. Current time information in Sebastian County, US.
Aquatic Ecotoxicity of this compound
| Organism Group | Test Type | Endpoint | Duration | Value (mg/L) | Source |
| Fish | Acute | LC50 | 96 hours | 3.2 | Current time information in Sebastian County, US. |
| Invertebrates (Daphnia) | Acute | EC50 | 48 hours | 45 | Current time information in Sebastian County, US. |
| Algae | Chronic | ErC50 | 72 hours | 86 | Current time information in Sebastian County, US. |
| Algae | Chronic | NOEC | 72 hours | 25 | Current time information in Sebastian County, US. |
Predicted No-Effect Concentrations in Aquatic Environments
The Predicted No-Effect Concentration (PNEC) is a scientifically derived threshold below which unacceptable effects on the ecosystem are not expected to occur. It is calculated from the available ecotoxicity data by applying an assessment factor to account for uncertainties in extrapolating from laboratory tests to real-world ecosystems.
Based on the ecotoxicological data, the PNEC for freshwater environments has been calculated to be 7.1 µg/L. Current time information in Sebastian County, US. For marine environments, a further assessment factor is typically applied, resulting in a PNEC of 0.71 µg/L. Current time information in Sebastian County, US. These values are crucial benchmarks used in environmental risk assessments to determine if the predicted environmental concentrations (PECs) of the substance pose a risk to aquatic life. windows.net
Role in Human Exposure Studies
Given its application in consumer goods, understanding the potential for human exposure to this compound is essential. Research in this area focuses on its use in fragrances and its interaction with the skin.
As a Component in Fragrance Raw Materials
This compound is utilized as a fragrance ingredient in a variety of consumer products. Its inclusion in formulations is governed by the standards set by industry bodies such as the International Fragrance Association (IFRA). The Research Institute for Fragrance Materials (RIFM) conducts safety assessments on fragrance ingredients, including this compound, to ensure their safe use. Current time information in Sebastian County, US.windows.net These assessments are critical for establishing concentration limits and usage guidelines in final products to ensure consumer safety.
Skin Permeation and Barrier Function Studies
For topically applied products containing fragrance ingredients, skin permeation studies are vital to understand the extent to which a substance may be absorbed into the body. These studies evaluate the interaction of a chemical with the skin's primary barrier, the stratum corneum. While the importance of such studies for fragrance ingredients is well-established, specific experimental research detailing the skin permeation rates or barrier function effects of this compound was not identified in a review of available scientific literature.
Interaction with Stratum Corneum Lipid Models
The stratum corneum's barrier function is primarily attributed to its unique lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids. This lipid matrix is organized into highly ordered lamellar structures. Biophysical studies using model systems that mimic the stratum corneum are employed to investigate how exogenous substances, such as fragrance components, might interact with and potentially disrupt this lipid organization. Such interactions can influence the permeability of the skin barrier. A comprehensive search of scientific databases did not yield specific studies investigating the direct interaction of this compound with stratum corneum lipid models. Therefore, its specific effects on lipid packing and phase behavior remain an area for future research.
In Vitro Permeation Testing Methodologies
Information and data from in vitro permeation studies specifically investigating this compound are not available in the current scientific literature. Consequently, a detailed discussion of research findings and corresponding data tables for this compound cannot be provided.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Catalyst Development
The conventional synthesis of Diethyl 1,4-cyclohexanedicarboxylate typically involves the esterification of 1,4-cyclohexanedicarboxylic acid with ethanol (B145695) or the catalytic hydrogenation of diethyl terephthalate (B1205515). While effective, these methods present opportunities for improvement in terms of efficiency, selectivity, and sustainability.
Future research is trending towards the development of more direct and atom-economical synthetic routes. One promising avenue is the exploration of one-pot reactions that combine multiple synthetic steps, thereby reducing waste and energy consumption. For instance, the development of catalytic systems that can directly convert biomass-derived intermediates to this compound is a significant area of interest.
Catalyst development is at the heart of these innovations. Current research on related esters, such as dimethyl 1,4-cyclohexanedicarboxylate, highlights the potential for novel catalyst systems. For example, ruthenium-based catalysts have shown effectiveness in the hydrogenation of aromatic rings under milder conditions than traditional systems google.com. The exploration of bimetallic and nanostructured catalysts could lead to enhanced activity and selectivity for the diethyl ester as well. The use of heterogeneous catalysts, such as magnesium ferrite (MgFe2O4), is also being investigated for related syntheses due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry.
Expanded Applications in Advanced Materials
While this compound has established uses, its potential as a monomer and a building block for advanced materials is an expanding field of research. The parent molecule, 1,4-cyclohexanedicarboxylic acid (CHDA), is already utilized in the synthesis of high-performance polyesters with desirable properties such as improved thermal stability and processability compared to their aromatic counterparts nih.gov.
Future research will likely focus on the direct incorporation of this compound into novel polymers. Its flexible cycloaliphatic structure can impart unique characteristics to copolymers, such as enhanced impact resistance and tailored glass transition temperatures. One area of exploration is its use in the synthesis of bio-based and biodegradable polyesters for applications in sustainable packaging nih.gov. By copolymerizing with other bio-derived monomers, it is possible to create materials with a reduced environmental footprint nih.gov.
Furthermore, the potential for this compound in the formulation of specialized plasticizers and coatings is an emerging research avenue. Its chemical structure suggests it could offer a favorable combination of plasticizing efficiency and low volatility.
Deeper Mechanistic Understanding
A more profound understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and catalyst design. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
For instance, detailed kinetic studies of the hydrogenation of diethyl terephthalate can provide insights into the reaction pathways and the role of different catalyst surfaces. Understanding the stereochemistry of the hydrogenation process and developing methods to control the cis/trans isomer ratio of the final product is another important research direction, as this can significantly influence the properties of derived polymers.
Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to investigate reaction intermediates and transition states, providing a molecular-level understanding of the catalytic cycles. This knowledge can guide the rational design of more efficient and selective catalysts.
Sustainable Production and Environmental Mitigation Strategies
The principles of green chemistry are increasingly driving research in chemical synthesis. For this compound, this translates to a focus on sustainable production routes and strategies to mitigate its environmental impact.
A key area of future research is the utilization of renewable feedstocks. The development of biocatalytic and chemocatalytic routes to produce 1,4-cyclohexanedicarboxylic acid and its esters from biomass-derived platform chemicals is a significant long-term goal. This would reduce the reliance on fossil fuels and lower the carbon footprint of the production process.
From an environmental mitigation perspective, it is important to consider the fate of this compound in the environment. Although it is classified as toxic to aquatic life with long-lasting effects, further research is needed to fully understand its biodegradability and potential for bioaccumulation. This knowledge will inform the development of appropriate waste treatment and disposal methods.
Q & A
Q. How to optimize reaction conditions for synthesizing MOFs using this compound as a linker?
- High-throughput screening (e.g., HT-EDXRD) identifies optimal Al³⁺/linker ratios and solvent systems (e.g., DMF/water). The trans isomer forms microporous CAU-13 with a MIL-53-like framework, while the cis isomer yields layered structures. Activation energies (~76 kJ/mol) for nucleation and growth are determined via in situ kinetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
